(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone: is a synthetic organic compound that features a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a piperidine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, often involving the use of fluorinating agents to introduce the fluorine atoms at the desired positions.
Attachment of the Piperidine Ring: The piperidine ring is then introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a piperidine precursor under suitable conditions.
Methanone Linkage Formation: The final step involves the formation of the methanone linkage, typically through a condensation reaction between the pyrrolidine and piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone linkage, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
Biological Probes: It can serve as a probe to study biological processes, especially those involving fluorinated compounds.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The methanone linkage plays a crucial role in stabilizing the compound’s interaction with its targets, thereby exerting its effects.
Comparison with Similar Compounds
- (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone
- (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone
Comparison:
- Structural Differences: While (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone has fluorine atoms at the 3-position of the pyrrolidine ring, similar compounds may have different substitution patterns, such as fluorine atoms at the 4-position or different ring systems.
- Unique Properties: The specific positioning of the fluorine atoms and the methanone linkage in this compound can result in unique chemical and biological properties, such as enhanced stability and binding affinity.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-piperidin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-6-14(7-10)9(15)8-1-4-13-5-2-8/h8,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBAXGKCUYQPQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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